molecular formula C13H20N2O B13010260 1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one

Cat. No.: B13010260
M. Wt: 220.31 g/mol
InChI Key: FCJXKTNEHHILBF-UHFFFAOYSA-N
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Description

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally similar to amphetamines and are known for their stimulant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and tert-butylamine.

    Formation of Intermediate: The starting materials undergo a series of chemical reactions to form an intermediate compound. This may involve reactions such as alkylation or acylation.

    Final Product Formation: The intermediate compound is then subjected to further reactions, such as reduction or substitution, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Reactor Setup: Using large-scale reactors to carry out the chemical reactions.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, such as dopamine and serotonin, by inhibiting their reuptake or enhancing their release. This can lead to increased levels of these neurotransmitters in the brain, resulting in stimulant effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC)
  • 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT)
  • 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP)
  • 2-(Ethylamino)-1-(3-Methylphenyl)Propan-1-One (3-Methyl-Ethylcathinone, 3-MEC)

Uniqueness

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one is unique due to its specific chemical structure, which includes a tert-butylamino group and a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article provides a detailed overview of its biological properties, synthesis, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O, with a molecular weight of 250.35 g/mol. The compound features a pyridine ring substituted with a tert-butylamino group and a propanone moiety, which contributes to its distinctive chemical behavior and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity , particularly as an enzyme inhibitor. It has been studied for its potential effects on various pathways related to cancer and metabolic disorders. The ability to modulate enzyme activity suggests that it may have therapeutic applications in treating diseases where these pathways are dysregulated.

This compound may interact with specific receptors or enzymes, influencing cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in cancer progression and metabolic regulation.
  • Receptor Modulation : Its structure allows interaction with various receptors, potentially affecting signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cancer Research : In vitro assays demonstrated that the compound could inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent.
  • Metabolic Disorders : Research indicated that it might influence metabolic pathways, which could be beneficial in conditions like diabetes or obesity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(6-Methoxypyridin-3-yl)propan-1-oneMethoxy group instead of tert-butylaminoDifferent reactivity due to electron-donating methoxy group
1-(5-Methylpyridin-3-yl)propan-1-oneMethyl substitution on pyridine ringPotentially different biological activity due to structural variations
1-(6-Aminopyridin-3-yl)propan-1-oneAmino group instead of tert-butylaminoMay exhibit different pharmacological profiles

The unique combination of functional groups in this compound allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Synthesis Pathways

The synthesis of this compound typically involves several steps, which may include:

  • Formation of the pyridine ring.
  • Introduction of the tert-butylamino group.
  • Attachment of the propanone moiety.

These synthetic routes can vary based on desired yields and specific functionalization requirements.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[6-(tert-butylamino)-4-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C13H20N2O/c1-6-11(16)10-8-14-12(7-9(10)2)15-13(3,4)5/h7-8H,6H2,1-5H3,(H,14,15)

InChI Key

FCJXKTNEHHILBF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)NC(C)(C)C

Origin of Product

United States

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